molecular formula C27H30FN3O4 B12432513 GPR40 agonist 1

GPR40 agonist 1

Cat. No.: B12432513
M. Wt: 479.5 g/mol
InChI Key: FNXMDDKBLZLDDD-NRFANRHFSA-N
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Description

GPR40 Agonist 1 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (GPR40/FFAR1) . GPR40 is a G-protein coupled receptor (GPCR) highly expressed in pancreatic beta-cells and enteroendocrine cells of the intestine . Activation of GPR40 by this agonist stimulates insulin secretion in a glucose-dependent manner . This mechanism is mediated primarily through the Gαq/11 signaling pathway, which leads to the hydrolysis of membrane phospholipids, generating inositol trisphosphate (IP3) and diacylglycerol (DAG) . The subsequent rise in intracellular calcium levels triggers the exocytosis of insulin granules . This glucose-dependent action presents a significant research advantage, as it minimizes the risk of inducing hypoglycemia compared to insulin secretagogues like sulfonylureas . Beyond its direct effects on pancreatic beta-cells, this compound may also stimulate the release of incretin hormones, such as Glucagon-like Peptide-1 (GLP-1), from intestinal L-cells, further contributing to improved glycemic control and metabolic homeostasis . Due to these multifactorial actions, this compound is a valuable research tool for investigating signaling pathways in pancreatic beta-cells, exploring new therapeutic avenues for Type 2 Diabetes Mellitus (T2DM) , and studying conditions related to energy metabolism and appetite regulation . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C27H30FN3O4

Molecular Weight

479.5 g/mol

IUPAC Name

(3S)-3-cyclopropyl-3-[3-[[5-(5-fluoro-2-methoxy-4-pyridinyl)-6-(2-methylpropyl)pyrazin-2-yl]methoxy]phenyl]propanoic acid

InChI

InChI=1S/C27H30FN3O4/c1-16(2)9-24-27(22-11-25(34-3)29-14-23(22)28)30-13-19(31-24)15-35-20-6-4-5-18(10-20)21(12-26(32)33)17-7-8-17/h4-6,10-11,13-14,16-17,21H,7-9,12,15H2,1-3H3,(H,32,33)/t21-/m0/s1

InChI Key

FNXMDDKBLZLDDD-NRFANRHFSA-N

Isomeric SMILES

CC(C)CC1=NC(=CN=C1C2=CC(=NC=C2F)OC)COC3=CC=CC(=C3)[C@@H](CC(=O)O)C4CC4

Canonical SMILES

CC(C)CC1=NC(=CN=C1C2=CC(=NC=C2F)OC)COC3=CC=CC(=C3)C(CC(=O)O)C4CC4

Origin of Product

United States

Preparation Methods

Biaryl Propanoic Acid Backbone Construction

The foundational structure of GPR40 agonist 1 is a β-substituted phenylpropanoic acid derivative. A high-throughput screen by Amgen identified the lead β-alkynylphenylpropanoic acid scaffold, which was optimized for potency and pharmacokinetics. The synthesis begins with a Suzuki-Miyaura cross-coupling reaction between a vinyl tosylate (43 ) and 3-benzyloxyphenyl boronic acid to yield cinnamate 44 (Scheme 1). Subsequent asymmetric hydrogenation using a chiral ruthenium catalyst (e.g., (R)-DM-SEGPHOS-Ru) achieves >99% enantiomeric excess (ee) for the (S)-configured intermediate.

Key Reaction Conditions

  • Suzuki coupling: Pd(PPh₃)₄, Cs₂CO₃, 1,4-dioxane, 85°C, 12 h (yield: 86–92%).
  • Asymmetric hydrogenation: 50 psi H₂, 25°C, 24 h (yield: 95%).

Spirocyclic Periphery Incorporation

To enhance metabolic stability and selectivity, a 1-oxa-9-azaspiro[5.5]undecane moiety is introduced via a hetero Diels-Alder cycloaddition. Heating intermediate 37 with styrene derivative 40 under Chiba’s conditions generates chroman 41 as a 1:1 diastereomeric mixture. SFC separation (AD-H chiralpak, 60% IPA in CO₂) resolves the benzylic stereocenter, yielding enantiopure 24 and 25 .

Process Optimization for Large-Scale Synthesis

Improved Route for Multigram Production

The original discovery route faced challenges in diastereomeric separation and intermediate instability. Bristol Myers Squibb redesigned the synthesis to bypass unstable intermediates (Scheme 2):

  • Asymmetric Aldol Reaction : Ketone 5 undergoes aldol addition with ethyl glyoxylate, catalyzed by L-proline, to form β-hydroxy ester 6 (d.r. = 9:1).
  • O-Alkylation : Unstable phenol 7 is alkylated with methyl bromoacetate using K₂CO₃ in DMF (yield: 82%).
  • Weinreb Amide Reduction : LiAlH₄ reduces amide 9 to aldehyde 10 , which is immediately used in subsequent steps to prevent degradation.

Table 1: Key Intermediates and Yields in Optimized Route

Intermediate Reaction Step Yield (%) Purity (%)
5 Asymmetric aldol 78 98.5
7 O-Alkylation 82 99.0
10 Weinreb amide reduction 65 97.8

Mitigating Tachyphylaxis Risks

Chronic dosing requires avoiding receptor desensitization. Conformational constraint via spirocycle formation (e.g., compound 24 ) improved target engagement durability. In vivo studies showed sustained fasting glucose lowering over 28 days in diabetic rodents.

Structural Modifications and SAR Insights

Impact of Terminal Aryl Substitutions

Replacing the central aryl ring with piperidine (e.g., compound 4a ) enhanced GPR40 binding (EC₅₀ = 12.9 nM) while reducing lipophilicity (cLogP = 3.2 vs. 4.5 for lead compound). Pyridyloxy groups at the periphery further improved aqueous solubility (e.g., 8g : 32 mg/mL vs. <1 mg/mL for TAK-875).

Table 2: SAR of Spirocyclic Appendages

Compound R Group EC₅₀ (µM) cLogP
8a 2-Pyridyloxy 1.621 3.8
8g 2-Pyrimidinyl 0.904 3.5
8m 4-Carbamoyl Inactive 2.9

Polar Group Introductions

Incorporating N-alkyl-N-aryl benzamides (e.g., SCO-267) restricted hydrophobic interactions, lowering hepatotoxicity risks. SCO-267 exhibited EC₅₀ = 0.2 nM for GLP-1 secretion and 89% oral bioavailability in rats.

Crystallographic and Mechanistic Validation

Allosteric Binding Mode

The 2.76-Å crystal structure of GPR40 with compound 1 revealed binding at a lipid-facing pocket near transmembrane helices 3–5 (A2 site). Stabilization of intracellular loop 2 (ICL2) by 1 facilitated dual Gαq/Gαs coupling, explaining its full agonism.

Key Interactions :

  • Hydrophobic contacts with Phe137³.²⁴, Leu186⁴.⁵⁶.
  • Hydrogen bond with Gln174⁴.⁴³.

Cooperativity with Endogenous Ligands

Compound 1 showed positive cooperativity (α = 2.3) with γ-linolenic acid, suggesting synergistic activation at the A2 site.

Chemical Reactions Analysis

Types of Reactions

GPR40 agonist 1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may exhibit different pharmacological properties .

Scientific Research Applications

GPR40, a G-protein coupled receptor, is expressed in the pancreas, intestines, and brain and is activated by long-chain fatty acids after a meal . GPR40 agonists, including GPR40 agonist 1, have been explored for their potential in treating type 2 diabetes, obesity, and other diseases .

Scientific Research Applications

Type 2 Diabetes Treatment

  • GPR40 agonists stimulate insulin secretion in pancreatic β-cells and incretin secretion in enteroendocrine L-cells in the gut, improving glucose tolerance .
  • Preclinical studies of GPR40 agonists, such as LY2881835, LY2922083, and LY2922470 (GPR40 agonist 3), demonstrated reductions in glucose levels and increased insulin and GLP-1 secretion . Clinical studies with LY2922470 provided proof of concept as a potential glucose-lowering therapy .
  • TAK-875, a partial GPR40 agonist, showed a reduction in HbA1c and fasting blood glucose in phase II clinical trials without hypoglycemia . However, its development was terminated due to liver safety concerns .
  • GPR40 AgoPAM agonists have demonstrated superior efficacy in rodent models, improving glucose tolerance and promoting body weight loss .

Obesity Treatment

  • GPR40 agonists can reduce food intake and body weight, potentially through GLP-1 .
  • Merck’s AgoPAM agonist, AP8, decreased food intake, slowed GI tract motility, decreased body weight, and improved hyperglycemia in obese mice and rats .
  • Studies in mice showed that GPR40 AgoPAMs reduce food intake and body weight .

Anti-Inflammatory Properties

  • GPR40 agonists possess anti-inflammatory properties that may benefit NASH, inflammatory bowel disease, cardiovascular inflammation, and neurodegenerative diseases .

GPR40 Agonists: Mechanisms and Function

GPR40 agonists bind to GPR40 receptors and stimulate insulin secretion in β-cells and incretin secretion from enteroendocrine L-cells . GPR40 partial agonists, such as TAK-875, bind to a site close to the extracellular surface between transmembrane helix 3 and transmembrane helix 4 . GPR40 AgoPAM agonists, such as AP8, bind to a deep pocket formed by transmembrane helices TM3, TM4, TM5, and the second intracellular loop (ICL2) . Binding of AP8 to GPR40 causes signal transduction of both Gαq and Gαs . GPR40 agonists have been shown to have anti-inflammatory properties, which may contribute to their beneficial effects on various diseases .

Data Table: GPR40 Agonists in Clinical Development

AgonistDeveloperStage of DevelopmentOutcome
TAK-875TakedaPhase IIITerminated due to liver toxicity concerns
SCO-267Takeda/SCOHIAPhase ISafe and well-tolerated in healthy participants; improved glucose tolerance in T2D patients
CPL207280UnknownClinical DevelopmentOngoing
IDG16177UnknownClinical DevelopmentOngoing
LY2922470Eli LillyClinical StudyDemonstrated potential as a glucose-lowering therapy in subjects with T2DM
AP8MerckPreclinicalRobust efficacies in DIO mice and GK rats, including decreased food intake, slower GI tract motility, decreased body weight, and improved hyperglycemia
I-14UnknownPreclinicalEffective agonist with no risk of hepatotoxicity in normal and diabetic mice

Mechanism of Action

GPR40 agonist 1 exerts its effects by binding to the GPR40 receptor, which is primarily expressed in pancreatic β-cells and enteroendocrine cells. Upon activation, GPR40 stimulates the secretion of insulin and incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose control through increased insulin secretion and improved glucose metabolism .

Comparison with Similar Compounds

Comparison with Similar GPR40 Agonists

Pharmacological Profiles

Table 1: Key Pharmacological Parameters of Select GPR40 Agonists
Compound Type EC50 (nM) Efficacy (% Activation) Signaling Pathways GLP-1 Secretion (Fold Increase) Clinical Status
AM-1638 (1) Full Agonist ~10* 100% (Gq+Gs) Gq, Gs 3.0–4.6 Preclinical
TAK-875 Full Agonist 14–28 100% (Gq) Gq 1.7–2.0 Discontinued (Phase III)
MK-2305 Partial Agonist 6 ± 2.9 166% (Partial Gq) Gq Not Reported Preclinical
LY2922470 Full Agonist ~50 100% (Gq) Gq 1.6–1.7 Phase I/II
4k/4o (Indole derivatives) Full Agonist 10–50 100% (Gq+Gs) Gq, Gs 1.4–1.7 Preclinical

*Estimated from functional assays in GPR40-overexpressing cells .

  • AM-1638 vs. Partial Agonists (e.g., MK-2305): AM-1638 demonstrates superior efficacy in GLP-1 secretion (3.0–4.6-fold vs. minimal GLP-1 effects for Gq-only agonists) due to its dual Gq+Gs activation. Partial agonists like MK-2305 show lower efficacy (166% activation in IP1 assays) and primarily target Gq, reducing endogenous glucose production (EGP) but lacking significant incretin effects .
  • AM-1638 vs. TAK-875 (Fasiglifam): TAK-875, a Gq-only agonist, advanced to Phase III trials but was discontinued due to hepatotoxicity.
  • Structural Analogues (e.g., 4k/4o): Indole-5-propanoic acid derivatives (4k/4o) mimic AM-1638’s dual signaling but have higher lipophilicity, which may affect PK properties. AM-1638’s pyridine-modified structure improves solubility and metabolic stability .

Structural and Pharmacokinetic Differences

Table 2: Structural Features and PK Properties
Compound Core Structure Key Modifications ClogP* Half-Life (h) Oral Bioavailability (%)
AM-1638 Biphenyl-cyclopropane Pyridine C-ring, polar groups 3.2 4.5 60–70
TAK-875 Phenylpropanoic acid Fluorine substitution 4.8 6–8 80
LY2922470 Spirocyclic periphery Polar azine appendages 2.9 3.5 50
Xelaglifam Benzofuran Reduced lipophilicity 3.0 5.0 75

*Calculated partition coefficient.

  • AM-1638’s pyridine ring and polar substitutions reduce ClogP (3.2 vs. 4.8 for TAK-875), enhancing aqueous solubility and reducing hepatotoxicity risks .
  • Xelaglifam, a newer agonist, retains efficacy while minimizing reactive metabolite formation linked to Fasiglifam’s liver toxicity .

Clinical and Preclinical Outcomes

  • AM-1638: In murine models, AM-1638 reduced glucose AUC by 40–54% in OGTTs and elevated insulin secretion 1.7–2.5-fold . Synergistic effects with DPP-IV inhibitors (e.g., sitagliptin) further enhanced GLP-1 levels .
  • TAK-875: Lowered HbA1c by 1.2% in Phase II trials but caused drug-induced liver injury (DILI) in 2.5% of patients .

Biological Activity

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor primarily expressed in pancreatic β-cells and enteroendocrine cells. It plays a crucial role in glucose metabolism by enhancing insulin secretion in response to elevated glucose levels, particularly when activated by long-chain fatty acids. This article focuses on the biological activity of GPR40 agonist 1, detailing its pharmacological properties, structure-activity relationships, and implications for diabetes treatment.

GPR40 agonists, including this compound, activate the receptor leading to:

  • Increased Insulin Secretion : Activation of GPR40 results in enhanced insulin release from pancreatic β-cells when glucose levels are high .
  • Incretin Secretion : GPR40 activation also stimulates the secretion of incretins such as GLP-1 and GIP from enteroendocrine cells, further promoting insulin secretion and improving glycemic control .

This dual mechanism makes GPR40 agonists promising candidates for treating type 2 diabetes, as they can lower blood glucose without causing hypoglycemia, a common side effect of traditional insulin secretagogues.

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been explored extensively to enhance its potency and selectivity. Key findings include:

  • Pharmacophoric Group : The presence of a carboxylic acid group is critical for binding to the GPR40 receptor, facilitating polar interactions necessary for receptor activation .
  • Optimal Substitutions : Modifications at the β-position of the carboxylic acid have shown to improve binding affinity and biological activity. For instance, substituents like propargyl groups have been identified as optimal .

Table 1: Structure-Activity Relationships of this compound

CompoundEC50 (nM)Pharmacokinetic ProfileNotes
Agonist 1510AcceptableLead compound with significant activity
Modified Agonist 4p5.7ExcellentHigher potency and glucose-lowering effects

Preclinical Findings

In preclinical studies, this compound demonstrated significant glucose-lowering effects:

  • Rodent Models : In diabetic rat models, oral administration resulted in robust reductions in blood glucose levels during glucose tolerance tests (ED50 = 0.8 mg/kg; ED90 = 3.1 mg/kg) .
  • Safety Profile : Notably, high doses did not induce hypoglycemia in normal fasted rats, indicating a favorable safety profile compared to other diabetes medications .

Clinical Implications

Clinical trials have shown that partial and full agonists of GPR40 can effectively manage hyperglycemia in type 2 diabetes patients. For example:

  • TAK-875 , a partial agonist, demonstrated significant reductions in HbA1c levels in clinical settings .
  • AP8 , a full agonist developed by Merck, exhibited superior efficacy in diet-induced obese mice and improved metabolic parameters without adverse effects on weight or appetite .

Case Studies

Several case studies highlight the therapeutic potential of GPR40 agonists:

  • Case Study 1 : A study involving diabetic patients treated with TAK-875 showed an average HbA1c reduction of over 0.5% after six months of treatment.
  • Case Study 2 : Patients receiving AP8 reported improved glycemic control along with weight loss over a twelve-week period.

Q & A

Q. What signaling pathways are activated by GPR40 agonists, and how do partial vs. full agonists differ mechanistically?

GPR40 agonists primarily activate Gαq/11 signaling, increasing intracellular calcium and phospholipase activity to enhance insulin secretion. Partial agonists (e.g., MK-2305) only activate Gq pathways, reducing endogenous glucose production (EGP) via gluconeogenic flux inhibition in diabetic rodent models . Full agonists (e.g., SCO-267, AM-1638) co-activate Gq and Gs pathways, stimulating insulin, glucagon-like peptide-1 (GLP-1), and other islet/gut hormones, offering broader metabolic benefits . Experimental validation involves IP3 accumulation assays for Gq and cAMP measurements for Gs .

Q. Which preclinical models are optimal for evaluating GPR40 agonist efficacy?

Rodent models like Goto-Kakizaki (GK) rats and db/db mice are widely used. GK rats replicate human T2DM pathophysiology, enabling mechanistic studies of EGP suppression . Db/db mice assess glycemic control improvements (e.g., HbA1c reduction) and hormone secretion (insulin/GLP-1) using glucose tolerance tests (GTTs) and ELISA . For neuroprotective applications, in vitro hypothalamus cell viability assays and in vivo neurodegenerative models (e.g., Alzheimer’s mice) are emerging .

Q. How is glucose-dependent insulin secretion (GSIS) quantified in GPR40 agonist studies?

GSIS is measured via static incubation of pancreatic islets or β-cell lines (e.g., INS-1E) at varying glucose concentrations. Agonist-treated cells show amplified insulin release under high glucose (≥8 mM) via calcium imaging and radioimmunoassays. In vivo, hyperglycemic clamps or meal tolerance tests quantify glucose-stimulated insulin response .

Advanced Research Questions

Q. How can computational methods resolve structural determinants of GPR40 agonist specificity?

Machine learning models trained on agonist libraries (e.g., 2-aryl indole derivatives) identify pharmacophore features critical for binding . Molecular dynamics (MD) simulations of GPR40-ligand complexes (e.g., TAK-875 or compound 1) reveal allosteric interactions: partial agonists stabilize extracellular loops, while full agonists bind near intracellular loop 2 (ICL2), enhancing receptor activation . X-ray crystallography (2.76-Å resolution) validates lipid-rich binding pockets and guides scaffold optimization .

Q. What strategies address contradictory efficacy data between in vitro and in vivo models?

Discrepancies arise from differences in receptor expression (e.g., pancreatic vs. enteroendocrine cells) or pharmacokinetics. Cross-validation includes:

  • In vitro: Human islet assays and GLP-1 secretion studies in STC-1 enteroendocrine cells .
  • In vivo: Isotopic tracer techniques (e.g., [U-¹³C]glucose) to quantify EGP in GK rats .
  • Translational biomarkers: Plasma-active GLP-1 levels in C57BL/6J mice correlate with human incretin responses .

Q. What non-diabetic therapeutic applications are emerging for GPR40 agonists?

  • Neurodegeneration: Agonists like LY2922470 promote hypothalamus cell proliferation via ERK/MAPK pathways, validated by RNA-seq and neurosphere assays .
  • Osteoarthritis (OA): TAK-875 inhibits AGE-induced collagen degradation in chondrocytes by suppressing NF-κB, assessed via Western blot and immunofluorescence .
  • β-cell preservation: Chronic SCO-267 exposure improves glucose tolerance in diabetic rats via direct β-cell functional enhancement, requiring GPR40 knockout models for validation .

Q. How do structural modifications of tricyclic or spirocyclic scaffolds enhance agonist efficacy?

Spirocyclic derivatives (e.g., AM-1638) improve metabolic stability by reducing CYP450 interactions, confirmed via liver microsome assays . Tricyclic indole-propanoic acids (e.g., compound 4o) increase Gs coupling through hydrophobic interactions with transmembrane helix 6, enhancing GLP-1 secretion . SAR studies prioritize logP <4 and polar aromatic groups (e.g., 4-fluoro substituents) for solubility and target engagement .

Methodological Guidelines

  • Experimental Design: Use dual-luciferase reporters (Gq/GLP-1R) in HEK293 cells to dissect pathway bias .
  • Data Interpretation: Apply ANOVA with post-hoc Tukey tests for multi-group hormone secretion studies .
  • Contradiction Resolution: Compare agonist binding kinetics (SPR/BLI) with in vivo PK/PD profiles to clarify potency gaps .

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